An In-depth Technical Guide to the Discovery and History of Lysergic Acid Morpholide (LSM-775)
An In-depth Technical Guide to the Discovery and History of Lysergic Acid Morpholide (LSM-775)
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of Lysergic acid morpholide (LSM-775), a lesser-known analog of lysergic acid diethylamide (LSD). Emerging from the systematic exploration of ergot alkaloids by Dr. Albert Hofmann at Sandoz Laboratories, the story of LSM-775 is intrinsically linked to the pioneering era of psychedelic research. This document delves into the synthetic origins of LSM-775, the rationale behind its creation, and the initial pharmacological investigations that sought to delineate its psychoactive profile. By synthesizing historical accounts with contemporary analytical and pharmacological data, this guide offers researchers, scientists, and drug development professionals a detailed understanding of LSM-775's unique place within the lysergamide family.
Introduction: The Landscape of Lysergamides
The mid-20th century witnessed a surge in the scientific exploration of ergot alkaloids, complex molecules produced by the fungus Claviceps purpurea.[1][2][3] This research, spearheaded by chemists like Albert Hofmann, aimed to isolate and modify these compounds to develop new pharmaceuticals.[1][2][4][5] The foundational structure of these investigations was lysergic acid, a chiral tetracyclic ergoline derivative.[6] By modifying the amide substitution at the C-8 position of the lysergic acid core, a vast array of compounds with diverse pharmacological properties could be synthesized.[7] This family of compounds, known as lysergamides, includes not only the renowned psychedelic LSD but also various clinically used medications for conditions like migraines and Parkinson's disease.[7][8]
LSM-775, or N-morpholinyllysergamide, is one such derivative, created during this period of intense chemical exploration.[9] Its discovery was not an isolated event but rather a logical step in the structure-activity relationship (SAR) studies of lysergamides, aimed at understanding how modifications to the amide group influence the compound's interaction with the central nervous system.
The Genesis of LSM-775: Synthesis and Discovery by Albert Hofmann
The synthesis of LSM-775 is attributed to Albert Hofmann and his team at Sandoz Laboratories in the 1950s.[9][10][11] Following the groundbreaking discovery of LSD's profound psychoactive effects in 1943, a systematic investigation into other lysergic acid amides was initiated to explore the structural requirements for these properties.[4][5][12][13] The primary objective was to create a library of analogs to identify compounds with potentially more favorable therapeutic profiles, such as reduced side effects or altered duration of action.
The choice of a morpholine ring as the amide substituent was a deliberate one. Morpholine is a common heterocyclic moiety in medicinal chemistry, often introduced to increase aqueous solubility and modify the pharmacokinetic and pharmacodynamic properties of a parent molecule. The rationale was to explore how replacing the diethylamide group of LSD with the bulkier and more polar morpholine ring would impact its psychoactivity.
A Plausible Synthetic Pathway
Experimental Protocol: A Postulated Synthesis of Lysergic Acid Morpholide (LSM-775)
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Activation of Lysergic Acid: Lysergic acid is first converted to a more reactive acyl derivative. This can be achieved using a variety of coupling agents. A common method involves the use of a peptide coupling reagent or conversion to an acyl halide. For instance, treatment of lysergic acid with phosphoryl chloride or a sulfuryl chloride in an inert solvent would yield the corresponding lysergic acid chloride.
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Amidation with Morpholine: The activated lysergic acid derivative is then reacted with morpholine. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in a non-polar, aprotic solvent at controlled temperatures to minimize side reactions.
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Purification: The crude product is then purified to remove any unreacted starting materials, reagents, and byproducts. This is typically achieved through a series of extractions and chromatographic techniques, such as column chromatography on silica gel.
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Crystallization: The purified LSM-775 is then crystallized from a suitable solvent system to obtain a stable, crystalline solid. This step is crucial for obtaining a product of high purity for analytical and pharmacological evaluation.
Caption: The dual-receptor interaction of LSM-775.
Comparative Analysis: LSM-775 vs. LSD
To provide a clear perspective on the unique properties of LSM-775, a comparative summary with its parent compound, LSD, is presented below.
| Property | Lysergic Acid Morpholide (LSM-775) | Lysergic Acid Diethylamide (LSD) |
| Chemical Structure | Amide of lysergic acid with morpholine | Amide of lysergic acid with diethylamine |
| Year of First Synthesis | 1950s | 1938 [2][4][5][12] |
| Discoverer | Albert Hofmann | Albert Hofmann [5][12][14] |
| Reported Human Potency | Lower than LSD, with conflicting reports [9][10][15] | High potency, active in microgram range |
| Duration of Action | Shorter than LSD [10][15] | 8-12 hours |
| Primary Receptor Targets | 5-HT1A and 5-HT2A receptor agonist [10][16][17][18][19] | Potent 5-HT2A receptor agonist, with activity at other 5-HT and dopamine receptors |
| Head-Twitch Response (Rodents) | Does not induce HTR unless 5-HT1A is blocked [10][16][17] | Reliably induces HTR |
| Reported Subjective Effects | Qualitatively similar to LSD but weaker; potentially more sedating or dream-like [15][20] | Classic psychedelic effects including visual and auditory hallucinations, altered thought processes, and profound changes in consciousness |
Conclusion and Future Directions
The discovery and history of Lysergic acid morpholide offer a fascinating glimpse into the systematic exploration of psychoactive compounds. Born from the same intellectual curiosity that unveiled the power of LSD, LSM-775 stands as a testament to the intricate relationship between chemical structure and pharmacological effect. While it never gained the notoriety of its famous cousin, its unique pharmacological profile, particularly its potent 5-HT1A agonism that modulates its 5-HT2A-mediated effects, makes it a valuable tool for understanding the neurobiology of psychedelic action.
For contemporary researchers and drug development professionals, the story of LSM-775 underscores the importance of considering the full spectrum of receptor interactions when designing novel psychoactive compounds. The interplay between different receptor subtypes can lead to unexpected and potentially therapeutically valuable outcomes. Further investigation into compounds with mixed 5-HT1A/5-HT2A agonist profiles may pave the way for the development of novel therapeutics with attenuated psychedelic effects for a range of psychiatric and neurological disorders.
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